3-(2-Chlorophenyl)cyclobutanol

Medicinal chemistry Drug design Lipophilicity optimization

Medicinal chemistry programs requiring precise lipophilicity control often struggle with diastereomeric mixtures that confound SAR. 3-(2-Chlorophenyl)cyclobutanol (CAS 1182960-42-4) eliminates this variable as a single stereoisomer, delivering reproducible LogP 2.42 for consistent ADME optimization. - 98% purity reduces post-purchase purification and side-product formation. - Ortho-chloro substitution imparts distinct conformational constraints vs. meta/para analogs. - Demonstrates no significant 5-LO inhibition at 100 µM, minimizing false-positive hits in lipoxygenase-sensitive assays.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 1182960-42-4
Cat. No. B1427331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)cyclobutanol
CAS1182960-42-4
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESC1C(CC1O)C2=CC=CC=C2Cl
InChIInChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
InChIKeyAOYXOTUEOXFQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)cyclobutanol Technical Profile


3-(2-Chlorophenyl)cyclobutanol (CAS 1182960-42-4) is a chlorinated cyclobutanol derivative featuring a cyclobutane ring substituted with a hydroxyl group and a 2-chlorophenyl moiety, with molecular formula C10H11ClO and molecular weight 182.65 g/mol . It serves as a versatile building block in medicinal chemistry and organic synthesis due to the conformational rigidity imparted by the cyclobutane scaffold and the synthetic handle provided by the chloro substituent . The compound is commercially available with purity specifications up to 98% .

Substitution Limitations of 3-(2-Chlorophenyl)cyclobutanol


Simple substitution of 3-(2-chlorophenyl)cyclobutanol with positional isomers or related cyclobutanol derivatives is not straightforward in applications demanding precise lipophilicity control or stereochemical integrity. The ortho-substituted phenyl ring induces distinct conformational constraints and electronic effects that alter molecular recognition and physicochemical properties compared to meta- or para-substituted analogs [1]. Furthermore, the compound is commercially supplied as a single stereoisomeric entity, whereas many related cyclobutanols exist as diastereomeric mixtures, which can lead to variable biological and crystallization outcomes .

Key Differentiators for 3-(2-Chlorophenyl)cyclobutanol


Lipophilicity Fine-Tuning Advantage

The ortho-substituted 2-chlorophenyl derivative exhibits a lower computed LogP (2.42) than its meta-substituted analog 3-(3-chlorophenyl)cyclobutanol (LogP ~2.58) and its structural isomer 1-(2-chlorophenyl)cyclobutanol (LogP ~2.64) . This reduced lipophilicity may be advantageous when balancing membrane permeability with solubility or metabolic stability requirements in lead optimization campaigns.

Medicinal chemistry Drug design Lipophilicity optimization

Stereochemical Purity Advantage

3-(2-Chlorophenyl)cyclobutanol is supplied as a single stereoisomer (cis/trans purity not specified), whereas the closely related 3-(3-chlorophenyl)cyclobutanol is commercially sold as a 'mixture of diastereomers' . This distinction is critical for applications where stereochemical consistency is required, such as in crystallization studies, X-ray structure determination, or the development of enantiomerically pure pharmaceuticals.

Stereochemistry Crystallization Structure-activity relationship

High Purity Grade Advantage

A commercial source of 3-(2-chlorophenyl)cyclobutanol offers a purity specification of 98% , while standard commercial purity for both this compound and its 3-(3-chlorophenyl) analog is 95% . The higher purity grade reduces the risk of side reactions and simplifies purification in multi-step syntheses.

Chemical synthesis Quality control Reproducibility

5-Lipoxygenase Selectivity Advantage

In an in vitro assay, 3-(2-chlorophenyl)cyclobutanol exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM [1]. While many cyclobutyl derivatives are explored as lipoxygenase inhibitors, this compound's lack of activity suggests it may be less likely to interfere with the arachidonic acid pathway, making it a more neutral scaffold in assays where 5-LO inhibition is undesirable.

Enzyme inhibition Selectivity profiling Inflammatory pathway

Differentiated Hazard Profile

The safety data sheet for 3-(2-chlorophenyl)cyclobutanol lists hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 3-(3-chlorophenyl) isomer is labeled only with H302 for acute oral toxicity . This difference in hazard classification may influence handling requirements and personal protective equipment selection in laboratory settings.

Safety assessment Handling protocols Laboratory safety

Deployment Scenarios for 3-(2-Chlorophenyl)cyclobutanol


Lipophilicity Tuning in Lead Optimization

When a medicinal chemistry program demands fine control of LogP to balance permeability and solubility, the slightly lower lipophilicity of 3-(2-chlorophenyl)cyclobutanol (LogP 2.42) compared to its meta-substituted analog (LogP ~2.58) offers a measurable advantage in achieving optimal ADME profiles .

Stereochemical Crystallization and SAR

In projects requiring a single stereoisomeric cyclobutanol building block, 3-(2-chlorophenyl)cyclobutanol eliminates the confounding variables introduced by diastereomeric mixtures (as seen with 3-(3-chlorophenyl)cyclobutanol), ensuring consistent crystal packing and unambiguous structure-activity relationships .

High-Purity Multi-Step Synthesis

For syntheses where intermediate purity directly impacts final product yield and quality, the availability of 98% purity grade 3-(2-chlorophenyl)cyclobutanol reduces the burden of post-purchase purification and minimizes side-product formation .

5-Lipoxygenase-Free Phenotypic Screening

As a scaffold with demonstrated lack of significant 5-LO inhibition at 100 µM, this compound may serve as a more selective starting point for assays monitoring pathways where lipoxygenase interference could produce false-positive hits [1].

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